N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine
Description
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a heterocyclic compound featuring a quinazolin-2-amine core linked to a cycloheptyl-substituted 1,3,5-triazine moiety. The quinazoline ring is substituted with methyl groups at positions 4 and 6, while the triazine component includes a bulky cycloheptyl group. Its molecular formula is inferred as C₂₀H₂₇N₇, with an approximate molecular weight of 369.48 g/mol based on analogous compounds .
Properties
Molecular Formula |
C20H28N6 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,6-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C20H28N6/c1-14-9-10-18-17(11-14)15(2)23-20(24-18)25-19-21-12-26(13-22-19)16-7-5-3-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H2,21,22,23,24,25) |
InChI Key |
ZHFRFJFPOWDISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)C4CCCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the cycloheptyl and triazine intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the coupling of the triazine intermediate with the dimethylquinazoline derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols; conditions vary based on the desired substitution.
Major Products Formed
Scientific Research Applications
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3
Biological Activity
N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6-dimethylquinazolin-2-amine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from a variety of research studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The compound is derived from quinazoline and triazine frameworks which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Quinazoline derivatives have been reported to inhibit various cancer cell lines. In a study evaluating quinazoline-triazole hybrids, some compounds showed IC50 values as low as 0.2 µM against acetylcholinesterase (AChE), suggesting dual-targeting mechanisms that could be beneficial in treating Alzheimer's disease and potentially cancer .
Antimicrobial Activity
The biological activity of quinazoline derivatives often extends to antimicrobial effects. Research has shown that certain derivatives exhibit potent antibacterial activity against pathogenic bacteria. For example:
- A related study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to act as inhibitors of key enzymes involved in cell proliferation.
- Interference with DNA Synthesis: Many triazine derivatives are known to interact with DNA or RNA synthesis pathways.
- Apoptosis Induction: Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A selection of relevant case studies highlights the potential applications of this compound:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The compound’s key structural differentiator is the cycloheptyl group on the triazine ring. Comparisons with analogues highlight how substituent variations influence molecular properties:
Table 1: Structural and Molecular Comparisons
Key Observations:
- The cycloheptyl group increases steric bulk and lipophilicity compared to the planar, aromatic benzyl group. This may enhance hydrophobic interactions in target binding but reduce aqueous solubility.
- The benzyl analogue’s molecular weight (346.44 g/mol ) is lower due to fewer hydrogens and the absence of a seven-membered ring.
Cycloheptyl vs. 2-Methoxyethyl ():
- The 2-methoxyethyl substituent introduces an ether oxygen, improving solubility via hydrogen bonding. However, this may reduce membrane permeability compared to the lipophilic cycloheptyl group.
- The methoxyethyl analogue’s higher molecular weight (377.46 g/mol ) reflects the oxygen atom and extended alkyl chain.
Quinazoline Substitution Patterns (): A 6-methoxy group (vs. The propyl-substituted analogue (C₁₆H₂₂N₆O, 314.39 g/mol) highlights how smaller triazine substituents reduce molecular weight and lipophilicity .
Functional Group Implications
- Its flexibility may allow conformational adaptability in target interactions.
- Methyl/Methoxy Groups on Quinazoline: Methyl groups increase hydrophobicity, favoring passive diffusion, while methoxy groups improve solubility but may introduce metabolic vulnerabilities (e.g., demethylation).
Research and Development Context
- Availability: The target compound and its analogues (e.g., 3–9 mg quantities in ) are likely in early-stage screening for biological activity .
- Synthetic Feasibility: The cycloheptyl-triazine moiety is synthetically challenging due to the need for precise cyclization and purification steps, as seen in related intermediates (e.g., 5-cycloheptyl-1,3,5-triazine-2-thiol, ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
